molecular formula C7H14ClNO B1405137 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride CAS No. 1783405-84-4

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

Cat. No.: B1405137
CAS No.: 1783405-84-4
M. Wt: 163.64 g/mol
InChI Key: XOVCHXDITPVEDA-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound features a cyclopropane ring attached to a tetrahydrofuran moiety, making it a unique structure in organic chemistry. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the reaction of tetrahydrofuran with cyclopropanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the cyclopropane ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.

    Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran moiety but may have different functional groups attached.

The uniqueness of this compound lies in its combined structure of both cyclopropane and tetrahydrofuran, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(oxolan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCHXDITPVEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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